8-chloro-6-methylimidazo[1,2-a]pyrazine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
143591-86-0 |
|---|---|
Molecular Formula |
C7H6ClN3 |
Molecular Weight |
167.59 g/mol |
IUPAC Name |
8-chloro-6-methylimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C7H6ClN3/c1-5-4-11-3-2-9-7(11)6(8)10-5/h2-4H,1H3 |
InChI Key |
FXONOQAQNTUFFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=CN=C2C(=N1)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Imidazo 1,2 a Pyrazines
Strategic Approaches to the Imidazo[1,2-a]pyrazine (B1224502) Core Synthesis
The formation of the fused bicyclic imidazo[1,2-a]pyrazine core is the foundational step in the synthesis of its derivatives. Key strategies involve the condensation and subsequent cyclization of appropriately chosen precursors.
The classical and most direct approach to the imidazo[1,2-a]pyrazine core involves the condensation reaction between a 2-aminopyrazine (B29847) derivative and an α-halogenocarbonyl compound. nih.govnih.gov This method, analogous to the Tschitschibabin reaction for imidazo[1,2-a]pyridines, forms the imidazole (B134444) ring onto the pyrazine (B50134) core. bio-conferences.org For instance, the reaction of a substituted 2-aminopyrazine with compounds like chloroacetaldehyde (B151913) or α-haloketones leads to the formation of the bicyclic system. nih.govnih.gov The efficiency of this condensation can be influenced by reaction conditions, with the choice of solvent playing a critical role. nih.gov
Modern advancements have led to the development of one-pot, multicomponent reactions (MCRs) that offer higher efficiency and molecular diversity. One such method is the iodine-catalyzed three-component condensation of a 2-aminopyrazine, an aryl aldehyde, and an isocyanide, which proceeds at room temperature to afford highly functionalized imidazo[1,2-a]pyrazines in good yields. rsc.orgnih.gov Another powerful MCR is the Groebke–Blackburn–Bienaymé (GBB) reaction, which has been utilized to prepare various 3,8-diaminoimidazo[1,2-a]pyrazines from 2,3-diaminopyrazine (B78566) substrates. rsc.org
| Pyrazine Precursor | Carbonyl/Other Precursors | Key Conditions/Catalyst | Reference |
|---|---|---|---|
| 2-Aminopyrazine | α-halogenocarbonyl compounds (e.g., chloroacetaldehyde) | Methanol as solvent | nih.gov |
| 2-Amino-3-chloropyrazine | α-chloro-para-fluoro-acetophenone | Reflux in CH₃CN | nih.gov |
| 2-Aminopyrazine | Aryl aldehyde, tert-butyl isocyanide | Iodine (catalyst), ethanol | rsc.orgnih.gov |
| 2,3-Diaminopyrazine | Aldehyde, Isocyanide | Yttrium triflate (catalyst) | rsc.org |
The synthesis of the imidazo[1,2-a]pyrazine system is fundamentally a cyclization process that follows the initial nucleophilic attack of the 2-aminopyrazine. The reaction between a 2-aminopyrazine and ethyl 2-chloroacetoacetate, for example, yields ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylates, which can then be hydrolyzed to the corresponding carboxylic acids. researchgate.net This pathway involves an initial SN2 reaction, followed by an intramolecular cyclization and dehydration to form the aromatic heterocyclic system.
The versatility of this approach allows for the synthesis of complex derivatives by starting with pre-functionalized precursors. For example, the synthesis of 6,8-dibromo-2-(naphthalen-2-yl)imidazo[1,2-a]pyrazine is achieved through the condensation of 4,6-dibromo-2-aminopyrazine with 2-bromo-1-(naphthalen-2-yl)ethan-1-one. nih.gov This strategy effectively installs desired substituents onto the pyrazine ring before the imidazole portion is constructed.
Regioselective Functionalization and Derivatization of the Imidazo[1,2-a]pyrazine System
After the formation of the core structure, further derivatization is often required to modulate the compound's properties. Regioselective reactions are key to introducing functional groups at specific positions on the bicyclic ring.
The imidazo[1,2-a]pyrazine ring system is susceptible to electrophilic substitution, with halogenation being a common transformation. The C-3 position is particularly activated and is the most common site for electrophilic attack. stackexchange.com Regioselective bromination at the C-3 position can be achieved using N-bromosuccinimide (NBS). Depending on the reaction conditions and the substrate, bromination can also lead to di-substituted products, such as the 3,5-dibromo derivative. researchgate.net However, in some cases, bromination of the core can result in poor yields and inseparable mixtures of regioisomers. nih.gov
For the target compound, 8-chloro-6-methylimidazo[1,2-a]pyrazine, the chlorine atom at the C-8 position is typically not introduced by direct chlorination of the fused ring system. Instead, it is incorporated by using a chlorinated precursor, such as 3-chloro-5-methyl-2-aminopyrazine, during the initial core synthesis.
| Substrate | Reagent | Position(s) Halogenated | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyrazine | N-Bromosuccinimide (NBS) | C-3 | |
| Imidazo[1,2-a]pyrazine | Bromine | C-3 and C-5 | researchgate.net |
| 8-chloroimidazo[1,2-a]pyrazine | Bromine | C-3 | stackexchange.com |
The introduction of alkyl groups, such as the methyl group at the C-6 position of the target compound, is most commonly accomplished by starting with an appropriately substituted 2-aminopyrazine. For example, the synthesis of a 6-methylimidazo[1,2-a]pyrazine (B1398020) derivative would typically begin with a 5-methyl-2-aminopyrazine precursor.
Direct alkylation on the pre-formed imidazo[1,2-a]pyrazine core is less common for the pyrazine ring but has been demonstrated at other positions. For the related imidazo[1,2-a]pyridine (B132010) system, C-3 alkylation can be achieved through aza-Friedel–Crafts reactions. nih.gov More relevant to the pyrazine scaffold, recent studies have shown that 8-alkylated imidazo[1,2-a]pyrazines can be synthesized. nih.gov This is achieved through the nucleophilic addition of alkylmagnesium reagents to the C-8 position of a 6-chloroimidazo[1,2-a]pyrazine (B1590719), followed by an oxidation step with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to restore aromaticity. nih.govrsc.org
Halogen atoms on the imidazo[1,2-a]pyrazine ring, particularly at the C-8 position, are susceptible to nucleophilic aromatic substitution (SNAr). This reactivity provides a powerful method for introducing a wide variety of functional groups. The selective displacement of an 8-chloro or 8-bromo group can be readily achieved by heating with various nucleophiles, such as primary and secondary amines, without the need for a catalyst. nih.gov
This strategy has been employed to synthesize libraries of 8-amino-substituted imidazo[1,2-a]pyrazines. nih.gov For example, reacting 8-bromo-6-methyl-imidazo[1,2-a]pyrazine derivatives with nucleophiles like morpholine, piperidine, or other amines leads to the corresponding 8-substituted products. This reaction is facile and serves as a key diversification step in the synthesis of potential bioactive molecules. nih.govnih.gov Furthermore, palladium-catalyzed cross-coupling reactions, such as Negishi couplings, can be used to functionalize chloro-substituted positions, including C-6. rsc.org
| Substrate | Nucleophile/Reagent | Position of Substitution | Product Type | Reference |
|---|---|---|---|---|
| 8-chloro-imidazo[1,2-a]pyrazine derivative | Amine (R₂NH) | C-8 | 8-amino-imidazo[1,2-a]pyrazine | nih.gov |
| 8-bromo-6-methyl-imidazo[1,2-a]pyrazine derivative | Cyclic/acyclic secondary amines | C-8 | 8-amino-6-methyl-imidazo[1,2-a]pyrazine | |
| 6,8-dibromoimidazo[1,2-a]pyrazine | Monotosylated diamine | C-8 (selective) | 8-amino-6-bromo-imidazo[1,2-a]pyrazine | nih.gov |
| 6-chloroimidazo[1,2-a]pyrazine | Organozinc reagents | C-6 | 6-aryl/alkyl-imidazo[1,2-a]pyrazine | rsc.org |
Palladium-Catalyzed Cross-Coupling Strategies for Diverse Substitution Patterns (e.g., Suzuki Coupling)
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heteroaromatic systems, including the imidazo[1,2-a]pyrazine core. The presence of a chlorine atom at the C8 position of this compound makes it a suitable substrate for such transformations, particularly the Suzuki-Miyaura coupling.
The Suzuki-Miyaura reaction facilitates the formation of carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. For chloro-heteroaromatics, the choice of catalyst and reaction conditions is crucial to achieve high yields and prevent side reactions. While specific studies on this compound are not extensively detailed in the available literature, research on analogous imidazo[1,2-a]pyrazine systems provides valuable insights into the potential reactivity of the C8-chloro group.
A notable study by Gembus et al. demonstrated the feasibility of a one-pot sequential Suzuki-Miyaura cross-coupling followed by a direct C-H arylation at the C3 and C6 positions of the imidazo[1,2-a]pyrazine scaffold. nih.gov This work highlights the utility of palladium catalysis for the selective functionalization of this heterocyclic system. In a related context, the synthesis of various imidazo[1,2-a]pyrazine derivatives has been achieved through palladium-catalyzed cross-coupling reactions, underscoring the broad applicability of this methodology. nih.gov
The general conditions for a Suzuki-Miyaura coupling of a chloro-imidazo[1,2-a]pyrazine would involve a palladium(0) catalyst, often generated in situ from a palladium(II) precursor, a suitable phosphine (B1218219) ligand to stabilize the catalytic species, and a base to activate the boronic acid. The reaction is typically carried out in an organic solvent, sometimes with the addition of water, and may be accelerated by microwave irradiation. nih.gov
Below is an interactive data table summarizing typical conditions for Suzuki-Miyaura cross-coupling reactions on related chloro-heterocyclic compounds, which can be extrapolated for this compound.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | - | Na₂CO₃ | 1:1 Dioxane/H₂O | 110 (Microwave) | 57-86 | nih.gov |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME/H₂O | 150 (Microwave) | Not specified | nih.gov |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High | General conditions |
These conditions demonstrate the versatility of palladium catalysis in the functionalization of chloro-substituted N-heterocycles. The choice of ligand is critical, with bulky electron-rich phosphines often being effective for the activation of the C-Cl bond. The base and solvent system also play a significant role in the reaction outcome and need to be optimized for specific substrates.
Direct C-H Functionalization Approaches
Direct C-H functionalization has emerged as a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of the substrate. For the imidazo[1,2-a]pyrazine scaffold, the C3 position is generally the most nucleophilic and thus the most reactive towards electrophilic substitution and some C-H functionalization reactions. However, regioselective functionalization at other positions can be achieved through careful choice of reagents and conditions.
A study by Kastrati et al. on 6-chloroimidazo[1,2-a]pyrazine demonstrated that regioselective metalation (a form of C-H activation) can be achieved at either the C3 or C5 position by using different metalating agents (TMPMgCl·LiCl for C3 and TMP₂Zn·2MgCl₂·2LiCl for C5). nih.gov This highlights the possibility of selectively activating specific C-H bonds on the imidazo[1,2-a]pyrazine core, which can then be quenched with various electrophiles to introduce a range of functional groups. While this study did not use this compound, the principles of regioselectivity based on the acidity of the C-H bonds and the nature of the metalating agent are directly applicable.
Palladium-catalyzed direct C-H arylation has also been successfully applied to the imidazo[1,2-a]pyrazine system. The work by Gembus et al. showed that after an initial Suzuki coupling, a subsequent direct C-H arylation could be performed in a one-pot fashion. nih.gov This indicates that under the appropriate catalytic conditions, C-H bonds on the imidazo[1,2-a]pyrazine ring can be activated and coupled with aryl halides. For the broader class of imidazo[1,2-a]pyridines, visible light-induced C-H functionalization has been extensively reviewed, showcasing a variety of transformations at the C3 position, including arylation, alkylation, and amination. nih.govmdpi.com
The following table summarizes different C-H functionalization approaches on the imidazo[1,2-a]pyrazine and related scaffolds.
| Position | Reagent/Catalyst | Reaction Type | Product | Reference |
| C3 | TMPMgCl·LiCl | Metalation-Quench | 3-Substituted-6-chloroimidazo[1,2-a]pyrazine | nih.gov |
| C5 | TMP₂Zn·2MgCl₂·2LiCl | Metalation-Quench | 5-Substituted-6-chloroimidazo[1,2-a]pyrazine | nih.gov |
| C3/C6 | Pd catalyst | Direct Arylation | 3,6-Diarylimidazo[1,2-a]pyrazine | nih.gov |
Advanced Synthetic Techniques and Methodological Innovations in Imidazo[1,2-a]pyrazine Chemistry
Microwave-assisted organic synthesis has become a valuable tool for accelerating reaction rates, increasing yields, and improving product purity. The synthesis of the imidazo[1,2-a]pyrazine core and its derivatives is well-suited for this technology. Several reports highlight the use of microwave irradiation to drive the cyclocondensation reactions that form the heterocyclic scaffold. nih.govresearchgate.netmdpi.com
For instance, the reaction of a 2-aminopyrazine with an α-haloketone, a classical method for constructing the imidazo[1,2-a]pyrazine ring, can be significantly expedited using microwave heating. nih.gov This approach allows for rapid library synthesis and the exploration of a wide range of substituents. A study on the synthesis of a 3-aminoimidazo[1,2-a]pyrazine library employed microwave heating for both the initial multicomponent reaction and subsequent palladium-catalyzed cross-coupling reactions, demonstrating the efficiency of this technique in multistep synthetic sequences. nih.gov
A plausible microwave-assisted synthesis of this compound would involve the cyclocondensation of 2-amino-3-chloro-5-methylpyrazine with a suitable two-carbon synthon, such as chloroacetaldehyde or a protected equivalent, under microwave irradiation. The high temperatures and pressures achievable in a microwave reactor can dramatically reduce reaction times from hours to minutes.
| Reaction Type | Reactants | Conditions | Advantages | Reference |
| Multicomponent Reaction | 2-aminopyrazine, aldehyde, isocyanide | Microwave, 150°C, 10 min | Rapid, high yield | nih.gov |
| Cyclocondensation | 2-aminopyrimidine, α-bromoketone | Microwave, 160°C, 20 min | High yield, reduced time | nih.gov |
| One-Pot GBBR-CuAAC | 2-aminopyridine, aldehyde, isocyanide, alkyne | Microwave | Efficiency, green | mdpi.comsciforum.netsciforum.net |
Catalytic hydrogenation is a fundamental transformation in organic chemistry, often used for the reduction of unsaturated bonds and the removal of protecting groups. In the context of this compound, catalytic hydrogenation can potentially lead to several outcomes, including dechlorination, reduction of the pyrazine ring, or reduction of the imidazole ring.
A study by Borisov et al. specifically investigated the catalytic hydrogenation of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyrimidine (B1208166) derivatives. osi.lv This research provides direct evidence for the feasibility of reducing these heterocyclic systems. The authors developed methods for the catalytic hydrogenation of these compounds and, for the first time, observed partial reduction of the imidazole ring in the imidazo[1,2-a]pyrimidine system. osi.lv
The conditions for such reductions typically involve a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), under a hydrogen atmosphere. The selectivity of the reduction (i.e., which ring is reduced or whether dechlorination occurs) would depend on the specific catalyst, solvent, temperature, and pressure used. For this compound, hydrogenation could potentially lead to the corresponding 6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (B13697583) if the pyrazine ring is selectively reduced, or to the dechlorinated 6-methylimidazo[1,2-a]pyrazine. The precise outcome would require experimental optimization.
One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and synthetic convergence by combining multiple reaction steps into a single operation without the isolation of intermediates. The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful MCR for the synthesis of the imidazo[1,2-a]pyrazine scaffold. mdpi.comnih.gov This three-component reaction involves the condensation of a 2-aminopyrazine, an aldehyde, and an isocyanide, typically under acidic catalysis.
The synthesis of this compound could be envisioned through a GBB reaction, although this would likely yield a 3-amino-substituted derivative. A more direct approach to the unsubstituted core would be the cyclocondensation of 2-amino-3-chloro-5-methylpyrazine with an appropriate α-haloketone or aldehyde.
Recent advancements in MCRs for the synthesis of imidazo[1,2-a]pyrazines include the use of iodine as a cost-effective and environmentally friendly catalyst. rsc.orgresearchgate.net This method allows for the one-pot, three-component condensation of a 2-aminopyrazine, an aryl aldehyde, and tert-butyl isocyanide at room temperature to afford highly functionalized imidazo[1,2-a]pyrazines in good yields. rsc.org
| Reaction Name | Components | Catalyst | Key Features | Reference |
| Groebke-Blackburn-Bienaymé | 2-Aminopyrazine, Aldehyde, Isocyanide | Acid (e.g., Sc(OTf)₃) | Forms 3-aminoimidazo[1,2-a]pyrazines | nih.gov |
| Iodine-Catalyzed MCR | 2-Aminopyrazine, Aryl Aldehyde, Isocyanide | Iodine | Room temperature, good yields | rsc.orgresearchgate.net |
Synthetic Challenges and Optimization Strategies for Research Production (e.g., Yield, Selectivity, Purity)
The synthesis of specifically substituted imidazo[1,2-a]pyrazines like this compound presents several challenges that require careful optimization of reaction conditions to achieve high yield, selectivity, and purity.
Regioselectivity: A primary challenge is controlling the regioselectivity of substitution on the imidazo[1,2-a]pyrazine core. As demonstrated by the work on 6-chloroimidazo[1,2-a]pyrazine, the inherent reactivity of the C-H bonds can be subtly influenced by the choice of reagents, leading to functionalization at different positions. nih.gov Achieving selective substitution at the C6 and C8 positions during the construction of the heterocyclic ring requires appropriately substituted starting materials, such as 2-amino-3-chloro-5-methylpyrazine. The synthesis of this specific aminopyrazine precursor can itself be a challenge, potentially involving multiple steps and purification.
Yield Optimization: Maximizing the yield is a constant focus in synthetic chemistry. For palladium-catalyzed cross-coupling reactions, factors such as catalyst loading, ligand choice, base, solvent, and temperature must be carefully optimized. The deactivation of the catalyst or the occurrence of side reactions, such as hydrodehalogenation, can lower the yield. In the case of microwave-assisted synthesis, while reaction times are often reduced, careful control of temperature and pressure is necessary to prevent decomposition of starting materials or products. nih.gov
Purity: The purification of the final product and intermediates can be challenging, especially in multicomponent reactions where several starting materials are combined. The use of techniques like fluorous solid-phase extraction can aid in the purification of reaction mixtures from MCRs and subsequent cross-coupling reactions. nih.gov In traditional cyclocondensation reactions, the removal of unreacted starting materials and byproducts may require multiple chromatographic steps.
Optimization Strategies:
Catalyst and Ligand Screening: For cross-coupling reactions, a systematic screening of different palladium catalysts and phosphine ligands is essential to identify the optimal combination for the specific substrate.
Reaction Condition Optimization: A design of experiments (DoE) approach can be used to efficiently explore the effects of multiple variables (temperature, concentration, stoichiometry) on the reaction yield and selectivity.
Advanced Purification Techniques: Employing modern purification methods, such as automated flash chromatography or preparative HPLC, can improve the purity of the final compound and reduce losses during isolation.
Flow Chemistry: For larger-scale production, transitioning from batch to continuous flow chemistry can offer better control over reaction parameters, leading to improved consistency, yield, and safety.
Structure Activity Relationship Sar and Rational Design of 8 Chloro 6 Methylimidazo 1,2 a Pyrazine Analogues
Systematic Analysis of Substituent Effects on the Imidazo[1,2-a]pyrazine (B1224502) Scaffold's Reactivity and Biological Interactions
The biological activity of the imidazo[1,2-a]pyrazine core is highly dependent on the nature and position of its substituents. rsc.org Systematic modifications to this scaffold have revealed critical insights into its interaction with biological targets. For instance, the introduction of various substituents at the C2, C3, and C8 positions has been explored to modulate the antioxidant and antimicrobial properties of these compounds.
Research has shown that the pattern and position of substitutions can significantly influence the biological activity of the resulting compounds. rsc.org For example, in a series of imidazo[1,2-a]pyrazine derivatives developed as Aurora kinase inhibitors, bioisosteric modifications at the 8-position of the core were crucial in identifying potent inhibitors. nih.gov Similarly, in the development of antimalarial agents, peripheral changes around the bicyclic imidazo[1,2-a]pyrazine core were the primary focus of optimization efforts, with the C3 phenyl and amide linker being identified as key pharmacophoric features for activity against Plasmodium liver stages. nih.gov
The reactivity of the imidazo[1,2-a]pyrazine scaffold is also influenced by its substituents. For example, the presence of an amino group can direct electrophilic aromatic halogenation to a specific position. This controlled reactivity is instrumental in synthesizing a diverse library of compounds for biological screening.
Table 1: Effect of Substituents on the Biological Activity of Imidazo[1,2-a]pyrazine Analogues
| Position of Substitution | Type of Substituent | Resulting Biological Activity | Reference |
|---|---|---|---|
| C8 | Amination | Improved antioxidant activity | |
| C8 | Bioisosteric replacements | Potent Aurora A/B dual inhibitors | nih.gov |
| C3 | Phenyl and amide linker | Activity on Plasmodium liver stages | nih.gov |
| C2 and C3 | Aryl groups | Inhibition of bacterial type IV secretion | nih.gov |
Impact of Halogenation (e.g., Chlorine at C-8) and Alkylation (e.g., Methyl at C-6) on the Electronic and Steric Landscape
Halogenation and alkylation are fundamental strategies in medicinal chemistry to fine-tune the physicochemical properties of a lead compound. In the context of the imidazo[1,2-a]pyrazine scaffold, the introduction of a chlorine atom at the C-8 position and a methyl group at the C-6 position has profound effects on the molecule's electronic and steric landscape.
The chlorine atom at C-8 is an electron-withdrawing group, which can influence the electron density of the entire heterocyclic system. This alteration in the electronic profile can be critical for interactions with biological targets, such as forming hydrogen bonds or other electrostatic interactions within an enzyme's active site. vulcanchem.com For example, in a study of imidazo[1,2-a]pyrazine-based inhibitors of the VirB11 ATPase HP0525, the chlorine substituent at the 8-position was found to be essential for interaction with the ATP-binding pocket; its removal resulted in a greater than 90% reduction in potency. vulcanchem.com
The methyl group at C-6, being an electron-donating and lipophilic group, can also modulate the molecule's properties. It can enhance membrane permeability, which is a crucial factor for a compound's bioavailability. An increase in the LogP value from 1.2 to 1.85 has been noted with the addition of a methyl group, indicating enhanced lipophilicity. vulcanchem.com Sterically, the methyl group can influence the conformation of the molecule and its ability to fit into a binding pocket.
Table 2: Physicochemical Impact of Halogenation and Alkylation
| Substitution | Position | Physicochemical Effect | Consequence for Biological Activity | Reference |
|---|---|---|---|---|
| Chlorine | C-8 | Electron-withdrawing, potential for H-bonding | Essential for ATP-binding pocket interaction | vulcanchem.com |
| Methyl | C-6 | Electron-donating, increases lipophilicity | Enhances membrane permeability | vulcanchem.com |
Bioisosteric Modification Strategies for Optimizing Research Compound Potency
Bioisosteric replacement is a powerful tool in drug design to improve potency, selectivity, and pharmacokinetic properties. This strategy involves substituting a functional group with another that has similar physical or chemical properties. For the imidazo[1,2-a]pyrazine scaffold, bioisosteric approaches have been successfully applied to optimize the 8-position of the core in the quest for potent Aurora kinase inhibitors. nih.gov This suggests that the nature of the substituent at this position is critical for kinase binding and that fine-tuning its properties can lead to significant gains in inhibitory activity.
In another example, the imidazo[1,2-a]pyrazine moiety itself was used as a bioisostere to restore a key hydrogen bond with Met704 in the hinge region of the DDR1 kinase, leading to a 37-fold increase in potency. nih.gov This highlights the utility of the scaffold's nitrogen atoms in forming crucial interactions with protein targets.
Positional Isomerism and its Influence on Biological Activity (e.g., comparing 1,2-a vs. 1,5-a imidazopyrazines)
Positional isomerism can have a dramatic impact on the biological activity of a compound, as the spatial arrangement of atoms dictates how a molecule interacts with its biological target. solubilityofthings.comnih.gov In the case of imidazopyrazines, the fusion of the imidazole (B134444) and pyrazine (B50134) rings can result in different isomers, such as the imidazo[1,2-a]pyrazine and imidazo[1,5-a]pyrazine (B1201761) systems.
Computational Approaches to SAR Elucidation and Predictive Modeling for Imidazo[1,2-a]pyrazine Derivatives
Computational methods are increasingly used to understand the SAR of imidazo[1,2-a]pyrazine derivatives and to predict the activity of novel compounds. ijirset.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking simulations provide valuable insights into the interactions between these molecules and their biological targets. nih.govijirset.com
For instance, a QSAR study on a series of thirteen imidazo[1,2-a]pyrazine derivatives was conducted to model their cytotoxic effects against cancer cell lines. ijirset.com This study utilized Density Functional Theory (DFT) to calculate various physicochemical parameters, which were then correlated with biological activity. ijirset.com Molecular docking simulations have been employed to visualize the binding mode of 8-chloro-6-methylimidazo[1,2-a]pyrazine with the VirB11 ATPase HP0525, revealing key hydrogen bonding and hydrophobic interactions. vulcanchem.com Such computational studies are instrumental in the rational design of new derivatives with improved potency and selectivity. nih.gov
Scaffold Hopping and Design of Novel Imidazo[1,2-a]pyrazine Libraries for Biological Screening
Scaffold hopping is a computational or rational design strategy aimed at identifying novel core structures with similar biological activity to a known active compound. This approach can lead to the discovery of new chemical series with improved properties, such as better intellectual property positioning or more favorable pharmacokinetic profiles. The imidazo[1,2-a]pyrazine scaffold has been identified through such exercises. For example, a scaffold hopping approach from a triazolopyridine series led to the discovery of imidazo[1,2-a]pyrazin-8-one as a positive allosteric modulator of the mGlu2 receptor. acs.org
The design and synthesis of diverse libraries of imidazo[1,2-a]pyrazine derivatives are crucial for identifying new biological activities. nih.govresearchgate.net Efficient synthetic methods, such as one-pot three-component reactions, have been developed to generate a wide range of substituted imidazo[1,2-a]pyrazines. rsc.org These libraries can then be screened against various biological targets to uncover new therapeutic leads. nih.gov
Mechanistic Investigations and Molecular Target Identification Within a Research Context
In Vitro Studies on Allosteric Modulation of Protein Tyrosine Phosphatases (e.g., SHP2) by Imidazo[1,2-a]pyrazines
Recent research has identified imidazopyrazine derivatives as potent allosteric inhibitors of the protein tyrosine phosphatase SHP2. SHP2 is a crucial signaling node involved in multiple cellular pathways, including the RAS-MAPK pathway, and its hyperactivation is linked to various cancers.
Imidazopyrazine-based inhibitors function by binding to an allosteric pocket on SHP2, which is located at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains. This binding stabilizes the autoinhibited conformation of the enzyme. In its inactive state, the N-terminal SH2 domain of SHP2 blocks the active site of the PTP domain, preventing substrate binding and catalysis. By locking the enzyme in this closed, inactive conformation, the allosteric inhibitors prevent the conformational changes required for SHP2 activation. This stabilization of the autoinhibited state leads to a significant reduction in the catalytic activity of SHP2, thereby inhibiting its downstream signaling functions. X-ray crystallography studies have revealed the specific interactions between the imidazopyrazine core and the allosteric binding site, providing a structural basis for their inhibitory mechanism.
Elucidation of Enzyme Inhibition Profiles (e.g., Aurora Kinases, H+/K+-ATPase, ATP Synthase, Pantothenate Synthetase)
The imidazo[1,2-a]pyrazine (B1224502) scaffold has been shown to be a versatile platform for the development of inhibitors targeting a variety of enzymes.
Aurora Kinases: Imidazo[1,2-a]pyrazine derivatives have been extensively investigated as potent inhibitors of Aurora kinases, a family of serine/threonine kinases that play a critical role in cell cycle regulation. rsc.orgnih.gov These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinases. Structure-activity relationship (SAR) studies have demonstrated that substitutions at various positions of the imidazo[1,2-a]pyrazine core can significantly influence their potency and selectivity for different Aurora kinase isoforms. rsc.orgucl.ac.uk For instance, certain derivatives have shown low nanomolar IC50 values against Aurora A and B. researchgate.net The binding mode often involves hydrogen bonds between the imidazo[1,2-a]pyrazine core and the hinge region of the kinase. researchgate.net
Table 1: Inhibition of Aurora Kinases by Representative Imidazo[1,2-a]pyrazine Derivatives
| Compound | Aurora A (IC50, nM) | Aurora B (IC50, nM) |
| Derivative 1 | 250 | 250 |
| Derivative 2 | 0.02 (Kd) | 0.03 (Kd) |
H+/K+-ATPase: A series of 6-substituted imidazo[1,2-a]pyrazines have been identified as potent and reversible inhibitors of the gastric H+/K+-ATPase, also known as the proton pump. nih.govresearchgate.net These compounds act as potassium-competitive acid blockers (P-CABs). researchgate.net The proposed mechanism involves the protonated form of the imidazo[1,2-a]pyrazine binding to the luminal side of the H+/K+-ATPase, where it competitively inhibits the binding of potassium ions, thereby preventing the final step of acid secretion. nih.gov
ATP Synthase: While direct studies on 8-chloro-6-methylimidazo[1,2-a]pyrazine are limited, the closely related imidazo[1,2-a]pyridine (B132010) scaffold has yielded potent inhibitors of mycobacterial ATP synthase. rsc.org This suggests that the broader imidazo-fused pyrazine (B50134)/pyridine (B92270) class of compounds can target the ATP synthase enzyme complex, which is crucial for energy production in both prokaryotic and eukaryotic cells. rsc.org
Pantothenate Synthetase: Research into inhibitors of Mycobacterium tuberculosis has identified imidazo[1,2-a]pyridine-3-carbohydrazides as inhibitors of pantothenate synthetase. rsc.org This enzyme is essential for the biosynthesis of coenzyme A in bacteria. Although the core scaffold is slightly different, this finding suggests that the imidazo[1,2-a]pyrazine core could also be a starting point for developing inhibitors against this bacterial enzyme. rsc.org
Modulation of Cellular Signaling Pathways (e.g., RAS-MAPK pathway, NF-κB transcription)
The enzymatic inhibitory activities of imidazo[1,2-a]pyrazine derivatives translate into the modulation of key cellular signaling pathways.
RAS-MAPK pathway: Through the allosteric inhibition of SHP2, imidazo[1,2-a]pyrazine compounds can effectively downregulate the RAS-MAPK signaling pathway. SHP2 is a critical upstream activator of this pathway, and its inhibition prevents the dephosphorylation of signaling molecules that are necessary for RAS activation. This leads to reduced proliferation and survival in cancer cells that are dependent on this pathway.
As of the latest available research, there is no direct scientific evidence to suggest that this compound or closely related imidazo[1,2-a]pyrazine derivatives modulate the NF-κB transcription pathway.
Investigation of Interactions with Bacterial Virulence Factors (e.g., VirB11 ATPase in Helicobacter pylori)
Imidazo[1,2-a]pyrazine derivatives have been identified as promising inhibitors of the VirB11 ATPase HP0525, a key component of the type IV secretion system in Helicobacter pylori. ucl.ac.ukucl.ac.uk This secretion system is essential for the virulence of the bacterium. The inhibitors are believed to act as ATP mimics, competitively binding to the ATP-binding site of the VirB11 ATPase. ucl.ac.ukucl.ac.uk This inhibition disrupts the energy supply for the secretion system, thereby reducing the translocation of toxic bacterial factors into host cells. ucl.ac.ukucl.ac.uk Structure-activity relationship studies have been conducted to optimize the potency of these inhibitors, with some lead compounds exhibiting IC50 values in the low micromolar range. ucl.ac.ukucl.ac.uk
Ligand Binding Assays and Target Engagement Studies for Imidazo[1,2-a]pyrazine Compounds
Ligand binding assays and target engagement studies have been crucial in characterizing the interaction of imidazo[1,2-a]pyrazine compounds with their molecular targets.
Binding Affinity and Potency: For Aurora kinase inhibition, various derivatives have demonstrated high binding affinity, with IC50 values often in the nanomolar range. nih.govnih.gov Similarly, for the inhibition of the H. pylori VirB11 ATPase, lead imidazo[1,2-a]pyrazine compounds have shown IC50 values around 7 µM. ucl.ac.ukucl.ac.uk
Target Engagement in Cells: Cellular target engagement has been demonstrated for Aurora kinase inhibitors through assays that measure the phosphorylation of histone H3, a downstream substrate of Aurora B. Potent imidazo[1,2-a]pyrazine derivatives have been shown to inhibit this phosphorylation in a dose-dependent manner, confirming their interaction with the target in a cellular context.
Table 2: Bioactivity of Representative Imidazo[1,2-a]pyrazine Derivatives
| Target | Compound Type | Assay | Potency |
| Aurora Kinase A/B | Imidazo[1,2-a]pyrazine derivative | Enzymatic Inhibition | IC50 = 250 nM |
| Aurora Kinase A | Acyclic amino alcohol derivative | Dissociation Constant | Kd = 0.02 nM |
| Aurora Kinase B | Acyclic amino alcohol derivative | Dissociation Constant | Kd = 0.03 nM |
| VirB11 ATPase (HP0525) | 2- and 3-aryl substituted imidazo[1,2-a]pyrazine | Enzymatic Inhibition | IC50 = 7 µM |
Preclinical Research Findings of 8 Chloro 6 Methylimidazo 1,2 a Pyrazine and Its Derivatives Non Clinical Focus
In Vitro Efficacy and Selectivity Studies in Research Cell Lines
Evaluation of Effects on Cell Viability and Proliferation in Diverse Cancer Cell Lines
Derivatives of the imidazo[1,2-a]pyrazine (B1224502) and the structurally similar imidazo[1,2-a]pyridine (B132010) core have been extensively evaluated for their antiproliferative effects across a range of human cancer cell lines. researchgate.net These studies have identified several compounds with potent cytotoxic activity.
A series of novel imidazo[1,2-a]pyrazine derivatives were designed as potential tubulin polymerization inhibitors. nih.gov These compounds demonstrated potent anti-proliferative activities, with one derivative, TB-25, showing a particularly strong inhibitory effect against the HCT-116 colon cancer cell line with an IC₅₀ value of 23 nM. nih.gov Further investigation revealed that TB-25 effectively inhibited tubulin polymerization, disrupted the microtubule network in HCT-116 cells, and induced G2/M phase cell cycle arrest and apoptosis. nih.gov
In another study, diarylamide and diarylurea derivatives incorporating an imidazo[1,2-a]pyrazine scaffold were synthesized and tested against the A375P human melanoma cell line. nih.gov Several of these compounds expressed high potencies with IC₅₀ values below 0.06 μM. nih.gov Similarly, research on 8-morpholinoimidazo[1,2-a]pyrazine (B8338187) derivatives bearing phenylpyridine-carboxamides or phenylpyrimidine-carboxamides showed cytotoxic activity against A549 (lung), PC-3 (prostate), and MCF-7 (breast) cancer cell lines. nih.gov
Research comparing imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives found that the latter sometimes exhibited more significant anticancer activities. rsc.org For example, one imidazo[1,2-a]pyrazine compound, 10b, showed IC₅₀ values of 20 μM, 18 μM, and 16 μM against Hep-2, HepG2, and A375 cell lines, respectively. rsc.org However, some newly designed derivatives of imidazo[1,2-a]pyrazines showed no inhibition of cell growth on HeLa and MCF7 cell lines at the tested concentration.
| Compound Series | Specific Compound | Cancer Cell Line | Activity (IC₅₀) | Source |
|---|---|---|---|---|
| Imidazo[1,2-a]pyrazine Derivative | TB-25 | HCT-116 (Colon) | 23 nM | nih.gov |
| Diarylurea Imidazo[1,2-a]pyrazine | 18h, 18i | A375P (Melanoma) | < 0.06 μM | nih.gov |
| Imidazo[1,2-a]pyrazine Derivative | 10b | Hep-2 (Laryngeal) | 20 μM | rsc.org |
| Imidazo[1,2-a]pyrazine Derivative | 10b | HepG2 (Liver) | 18 μM | rsc.org |
| Imidazo[1,2-a]pyrazine Derivative | 10b | MCF-7 (Breast) | 21 μM | rsc.org |
| Imidazo[1,2-a]pyrazine Derivative | 10b | A375 (Skin) | 16 μM | rsc.org |
Antimycobacterial and Antibacterial Activity Assessments against Pathogen Strains (e.g., Mycobacterium tuberculosis)
The imidazo[1,2-a]pyrazine scaffold and its analogues are recognized for their potential as antimicrobial agents, with significant research directed towards their activity against Mycobacterium tuberculosis (Mtb). jst.go.jpresearchgate.net
A study involving a series of imidazo[1,2-a]pyrimidine-linked pyridine (B92270), pyrazine (B50134), and pyrimidine (B1678525) derivatives identified several compounds with notable antitubercular activity. researchgate.net The compounds were tested against the Mtb H37Rv strain, with compound T11 showing the most potent activity with a Minimum Inhibitory Concentration (MIC) of 0.8 µg/mL. researchgate.net Other compounds in the series also displayed promising inhibition. researchgate.net
Research into related imidazo[1,2-a]pyridine derivatives has also yielded highly potent anti-TB agents. One study reported a series of imidazo[1,2-a]pyridine amides (IPAs), where compound IPA-6 displayed excellent activity against Mtb H37Rv with a MIC of 0.05 µg/mL. nih.gov Other research has identified imidazo[1,2-a]pyridine-3-carboxamides with considerable activity against both drug-sensitive and drug-resistant Mtb strains, with MIC values as low as 0.041 μM. nih.gov
Beyond mycobacteria, the antibacterial potential of these compounds has been explored. A virtual screening identified imidazo[1,2-a]pyrazine compounds as potential inhibitors of the VirB11 ATPase in Helicobacter pylori, a critical component of its secretion system. ucl.ac.uk In vitro screening confirmed a lead compound with an IC₅₀ of 7 µM, which acts as a competitive inhibitor of ATP. ucl.ac.uk This highlights a potential anti-virulence strategy rather than a direct bactericidal effect. ucl.ac.uk
| Compound Series | Specific Compound | Pathogen Strain | Activity (MIC) | Source |
|---|---|---|---|---|
| Imidazo[1,2-a]pyrimidine-linked Pyridine | T11 | Mycobacterium tuberculosis H37Rv | 0.8 µg/mL | researchgate.net |
| Imidazo[1,2-a]pyrimidine-linked Pyridine | T5, T18 | Mycobacterium tuberculosis H37Rv | 3.12 µg/mL | researchgate.net |
| Imidazo[1,2-a]pyridine Amide | IPA-6 | Mycobacterium tuberculosis H37Rv | 0.05 µg/mL | nih.gov |
| Imidazo[1,2-a]pyridine-3-carboxamide | 26g, 26h | Drug-Sensitive/Resistant Mtb | 0.041–2.64 μM | nih.gov |
Studies on Anti-inflammatory and Antinociceptive Activities in Cellular Systems
The imidazo[1,2-a]pyrazine framework has been investigated for its anti-inflammatory and pain-reducing (antinociceptive) properties. dergipark.org.trnih.gov Early research noted the considerable anti-inflammatory activity of imidazo[1,2-a]pyrazine 2-acetic acid, which prompted the synthesis and testing of a series of derivatives with various substitutions. nih.gov These compounds were subsequently evaluated for anti-inflammatory, analgesic, and antipyretic activities. nih.gov
More recent studies have synthesized N'-(4-substitutedbenzylidene)imidazo[1,2-a]pyrazine-2-carbohydrazide derivatives and evaluated their in vivo antinociceptive effects. dergipark.org.tr While no significant effect was observed in the hot plate test, one compound, 2f, significantly inhibited writhing behavior in mice following an acetic acid injection. dergipark.org.tr This result suggests an antinociceptive effect that may be related to a reduction in the release of inflammatory mediators in peripheral tissues or a direct blockage of their receptors. dergipark.org.tr The imidazo[1,2-a]pyrazine nucleus is a common structural motif in molecules with reported anti-inflammatory and analgesic activities. anadolu.edu.trnih.gov
In Vivo Proof-of-Concept Studies in Research Animal Models
Assessment of Biological Activity and Pathway Modulation in Mechanistic Animal Studies
Several imidazo[1,2-a]pyrazine derivatives have been advanced to in vivo animal models to confirm their biological activity and investigate their mechanisms of action.
In the field of immuno-oncology, an imidazo[1,2-a]pyrazine derivative, compound 7, was identified as a highly potent and selective inhibitor of ENPP1, a negative regulator of the cGAS-STING immune pathway. nih.gov In vivo pharmacokinetic and antitumor studies in a murine model demonstrated that compound 7 had efficient pharmacokinetic properties. nih.gov When combined with an anti-PD-1 antibody, it enhanced antitumor efficacy, achieving a tumor growth inhibition rate of 77.7% and improving survival. nih.gov
The antinociceptive activity of imidazo[1,2-a]pyrazine derivatives has also been confirmed in rodent models. dergipark.org.tr Using the acetic acid-induced writhing test in mice, compound 2f was shown to significantly decrease writhing behaviors, confirming the analgesic potential observed in cellular assays. dergipark.org.tr
Furthermore, imidazo[1,2-a]pyrazine derivatives have been evaluated in rodent seizure models. nih.gov One brain-penetrant compound provided robust protection in the mouse corneal kindling model following oral administration. The protective effect was achieved without adversely affecting motor function, as assessed by the rotarod test. nih.gov
Considerations for In Vivo Model Development for Imidazo[1,2-a]pyrazine Research
The translation of promising in vitro results to in vivo efficacy requires careful consideration of several factors in the development of animal models for imidazo[1,2-a]pyrazine research.
A primary consideration is the pharmacokinetic profile of the compounds. nih.gov Research on imidazo[1,2-a]pyrazines as AMPAR modulators revealed that while brain-penetrant compounds could be identified, high in vivo clearance prevented their further development. nih.gov This highlights the critical need to optimize for metabolic stability and bioavailability when selecting candidates for in vivo studies. The use of in silico tools to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties can aid in this selection process. nih.gov
The choice of the in vivo model is also crucial and must be aligned with the compound's proposed mechanism of action. For immunomodulatory agents like the ENPP1 inhibitor, demonstrating efficacy may require models that utilize combination therapies (e.g., with checkpoint inhibitors) to reveal the compound's full potential. nih.gov
Comprehensive monitoring of physiological and toxicological parameters is essential. Studies have included assessments of motor function (rotarod test), liver function, and hematopoiesis to establish a therapeutic window. dergipark.org.trresearchgate.net The observation of off-target effects, such as transient changes in blood pressure, underscores the importance of broad physiological screening in animal models to ensure the safety and specificity of the drug candidate. researchgate.net
Comparative Biological Activity Profiling Across Imidazo[1,2-a]pyrazine Analogues
The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous derivatives with a wide array of biological activities. The therapeutic potential of these compounds is significantly influenced by the nature and position of substituents on the core ring system. Researchers have extensively explored the structure-activity relationships (SAR) of this class of molecules, leading to the identification of analogues with potent and selective activities against various biological targets, including cancer cell lines, kinases, and microbes.
Anticancer Activity
A significant area of investigation for imidazo[1,2-a]pyrazine analogues has been their potential as anticancer agents. nih.govnih.gov Studies have demonstrated that modifications at various positions of the imidazo[1,2-a]pyrazine ring system can dramatically alter their cytotoxic effects against different cancer cell lines.
For instance, a series of novel 8-morpholinoimidazo[1,2-a]pyrazine derivatives bearing phenylpyridine/phenylpyrimidine-carboxamides were synthesized and evaluated for their cytotoxicity against A549 (lung carcinoma), PC-3 (prostate cancer), and MCF-7 (breast cancer) cell lines. nih.gov The results indicated that the position of the aryl group significantly influences the anticancer activity. nih.gov In another study, the introduction of a tert-butylamine (B42293) group at the 3rd position of the imidazo[1,2-a]pyrazine core resulted in good IC50 values against several cancer cell lines, including Hep-2, HepG2, MCF-7, and A375. rsc.org Interestingly, a comparative study revealed that imidazo[1,2-a]pyridine analogues, which differ by the absence of a nitrogen atom at the 7th position, exhibited even more significant anticancer activities than their imidazo[1,2-a]pyrazine counterparts. rsc.org
Further SAR studies on imidazo[1,2-a]pyrazine-benzimidazole conjugates have shown that these molecules can interact with DNA and bovine serum albumin (BSA). nih.gov Derivatives 10 and 36, for example, displayed notable antitumor activity across a panel of 60 human cancer cell lines, with mean-graph midpoint growth inhibition (MG_MID GI50) values of 2.10 and 2.23 μM, respectively. nih.gov These findings underscore the potential of the imidazo[1,2-a]pyrazine scaffold as a basis for the development of novel DNA-targeting anticancer agents. nih.gov
Table 1: Comparative Anticancer Activity of Imidazo[1,2-a]pyrazine Analogues
| Compound | Modifications | Cancer Cell Line(s) | Activity (IC50/GI50 in µM) |
|---|---|---|---|
| Derivative 10 | 6-substituted-8-(1-cyclohexyl-1H-benzo[d]imidazole-6-yl)imidazo[1,2-a]pyrazine | 60 human cancer cell lines | 2.10 (MG_MID GI50) nih.gov |
| Derivative 36 | 6-substituted-8-(1-benzyl-1H-benzo[d]imidazole-6-yl)imidazo[1,2-a]pyrazine | 60 human cancer cell lines | 2.23 (MG_MID GI50) nih.gov |
| Compound 10b | tert-butylamine at 3-position | Hep-2, HepG2, MCF-7, A375 | 20, 18, 21, 16 (IC50) rsc.org |
| Compound 14c | 8-morpholino with phenylpyrimidine-carboxamide | A549, PC-3, MCF-7 | Moderate cytotoxicity nih.gov |
Kinase Inhibitory Activity
The imidazo[1,2-a]pyrazine core has also been identified as a valuable scaffold for the development of kinase inhibitors, which are crucial in cancer therapy and other diseases.
One study focused on the design and synthesis of 8-morpholinoimidazo[1,2-a]pyrazine derivatives as potential PI3Kα kinase inhibitors. nih.gov Compound 14c from this series demonstrated inhibitory activity against PI3Kα with an IC50 value of 1.25 μM. nih.gov This highlights the potential of this scaffold in targeting the PI3K/mTOR signaling pathway, which is often dysregulated in cancer. acs.org
In a different therapeutic area, imidazo[1,2-a]pyrazines have been explored as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs) associated with transmembrane AMPAR regulatory protein γ-8. nih.gov Starting from a high-throughput screening hit, optimization of the imidazo[1,2-a]pyrazine scaffold led to the identification of potent and selective leads. nih.gov Although these compounds showed high in vivo clearance, this research demonstrates the adaptability of the imidazo[1,2-a]pyrazine core for developing modulators of specific receptor subtypes. nih.gov
Table 2: Kinase and Receptor Inhibitory Activity of Imidazo[1,2-a]pyrazine Analogues
| Compound | Target | Activity (IC50 in µM) |
|---|---|---|
| Compound 14c | PI3Kα kinase | 1.25 nih.gov |
| Imidazopyrazine 5 | AMPAR/TARP γ-8 | Promising HTS hit nih.gov |
Antioxidant and Antimicrobial Activities
Beyond anticancer and kinase inhibitory activities, imidazo[1,2-a]pyrazine derivatives have also been evaluated for their antioxidant and antimicrobial properties.
A series of imidazo[1,2-a]pyrazine derivatives with substitutions at the C2, C3, and C8 positions were synthesized and screened for their in vitro antioxidant activity. Several compounds, including 4c, 4f, 5a, 5b, 5c, 5d, 5f, 5h, and 6b , displayed promising free radical scavenging activity, with IC50 values ranging from 8.54 to 14.26 μM, comparable to the standard ascorbic acid (5.84 μM). The structure-activity relationship analysis revealed that amination at the C8 position generally improves the antioxidant activity.
The same study also investigated the antimicrobial activity of these compounds. Compounds 4f, 4a, 5g, 6b, and 6c showed pronounced antibacterial activity against Staphylococcus aureus, while compounds 5h, 6b, 4f, and 6c exhibited excellent antifungal activity against Candida albicans and Aspergillus niger. This dual activity profile suggests the potential of these analogues as multi-target agents.
Table 3: Comparative Antioxidant and Antimicrobial Activity of Imidazo[1,2-a]pyrazine Analogues
| Compound | Activity | Organism/Assay | Potency |
|---|---|---|---|
| 5d, 5h, 6b | Antioxidant | Free radical scavenging | IC50: 8.54 - 14.26 µM |
| 4f, 4a, 5g, 6b, 6c | Antibacterial | Staphylococcus aureus | Pronounced activity |
| 5h, 6b, 4f, 6c | Antifungal | Candida albicans, Aspergillus niger | Excellent activity |
Computational Chemistry and Advanced Spectroscopic Characterization in Academic Research
Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions and Binding Site Analysis
Molecular docking and dynamics simulations are powerful computational tools used to predict the interaction between a small molecule (ligand), such as 8-chloro-6-methylimidazo[1,2-a]pyrazine, and a macromolecular target, typically a protein. These methods are crucial in drug discovery for identifying potential biological targets and understanding binding mechanisms.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For the imidazo[1,2-a]pyrazine (B1224502) and related imidazo[1,2-a]pyrimidine (B1208166) scaffolds, docking studies have been instrumental in evaluating their potential as antimicrobial or enzyme inhibitory agents. mdpi.comsemanticscholar.org For instance, studies on similar heterocyclic systems have shown that they can bind effectively within the active sites of microbial enzymes. researchgate.netresearchgate.net A typical docking study would involve preparing the 3D structure of this compound and docking it into the binding pocket of a target protein. The results are scored based on binding affinity (e.g., in kcal/mol), revealing the most stable binding poses and key interactions like hydrogen bonds and hydrophobic contacts. nih.gov
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the stability of the ligand-protein complex over time. These simulations model the atomic movements, providing insights into the flexibility of the complex and the persistence of key interactions identified in docking. This helps to validate the docking results and provides a more dynamic picture of the binding event.
Quantum Chemical Calculations: Density Functional Theory (DFT), HOMO/LUMO Analysis, and Electronic Property Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. irjweb.com These theoretical studies provide fundamental insights that complement experimental data.
Density Functional Theory (DFT): DFT calculations are employed to determine the optimized molecular geometry, vibrational frequencies, and electronic properties of molecules like this compound. researchgate.net By using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can predict bond lengths, bond angles, and dihedral angles with high accuracy. semanticscholar.org
HOMO/LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. irjweb.comresearchgate.net This analysis helps in predicting sites for electrophilic and nucleophilic attack.
| Parameter | Description | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Correlates with chemical reactivity and stability |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron configuration |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power to attract electrons |
Note: The values in this table are illustrative of parameters derived from DFT calculations for heterocyclic compounds.
X-ray Crystallography for Precise Structural Elucidation of Imidazo[1,2-a]pyrazine Derivatives
X-ray crystallography is the gold standard for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule in the solid state.
For imidazo[1,2-a]pyrazine derivatives, obtaining a single crystal suitable for X-ray diffraction would confirm the connectivity of the atoms and provide detailed geometric parameters. For example, a study on a related complex, 8-(6-chloro-pyridin-3-ylmethyl)-2,6,7,8-tetrahydro-imidazo[2,1-c] researchgate.netchemscene.comtriazin-3-one, revealed a monoclinic crystal system and a distorted tetrahedral environment around the central atom, with the pyridine (B92270) and imidazole (B134444) rings held nearly perpendicular to each other. researchgate.net Such structural details are invaluable for validating computational models and understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Elucidation (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are routinely used to confirm the structure of synthesized compounds like this compound.
¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the aromatic protons on the imidazopyrazine core and a singlet for the methyl (CH₃) group protons. The chemical shifts (δ) and coupling constants (J) would be characteristic of the fused heterocyclic ring system. For example, in a related derivative, 8-bromo-6-methyl-2-phenylimidazo[1,2-a]pyrazine, the methyl protons appear as a singlet around δ 2.48 ppm, while aromatic protons resonate further downfield between δ 7.3 and 7.9 ppm.
¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal. For the target compound, signals would be expected for the methyl carbon and the carbons of the fused aromatic rings. The positions of these signals are influenced by the attached atoms, particularly the electronegative chlorine and nitrogen atoms. In a similar 6-methyl-8-morpholino-2-phenylimidazo[1,2-a]pyrazine, the methyl carbon appears at δ 21.1 ppm, while the aromatic carbons are found in the range of δ 106.0 to 145.7 ppm.
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Aromatic-H | 7.0 - 9.0 |
| Methyl-H (Ar-CH₃) | 2.4 - 2.6 | |
| ¹³C | Aromatic-C | 105 - 150 |
| Methyl-C (Ar-CH₃) | 19 - 22 |
Note: These are generalized ranges based on data for similar structures; actual values for this compound may vary.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
For this compound (molecular formula C₇H₆ClN₃), the molecular weight is approximately 167.6 g/mol . In an MS experiment, the molecule would be ionized, and the molecular ion peak [M]⁺ would be observed. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic pattern would be expected. The spectrum would show a primary peak for the molecule containing ³⁵Cl ([M]⁺) and a smaller peak at two mass units higher for the molecule containing ³⁷Cl ([M+2]⁺), with a relative intensity of about one-third of the [M]⁺ peak. miamioh.edu
High-resolution mass spectrometry (HRMS) can determine the molecular weight with very high precision, allowing for the confirmation of the elemental composition. Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), involves breaking the molecular ion into smaller fragments. The pattern of these fragments provides clues about the molecule's structure and connectivity. mdpi.com
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Method Development in Research Batches
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. In academic research, it is primarily used to assess the purity of synthesized compounds and to monitor the progress of chemical reactions.
For a research batch of this compound, an HPLC method would be developed to separate the target compound from any starting materials, byproducts, or impurities. A typical setup would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive like formic acid or trifluoroacetic acid. The retention time (the time it takes for the compound to pass through the column) is a characteristic feature. The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. For compounds intended for biological screening, a purity of ≥95% is typically required.
Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds. For this compound, the FT-IR spectrum would be expected to show characteristic peaks for:
C-H stretching from the aromatic rings and the methyl group (typically ~3000-3100 cm⁻¹ and ~2850-2960 cm⁻¹, respectively).
C=C and C=N stretching vibrations from the fused aromatic rings (typically in the 1400-1650 cm⁻¹ region).
C-Cl stretching , which would appear in the fingerprint region (typically below 800 cm⁻¹).
Computational methods like DFT can be used to calculate theoretical vibrational spectra, which aids in the assignment of experimental absorption bands. researchgate.netnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals (electronic transitions). The spectrum typically shows broad absorption bands characterized by the wavelength of maximum absorbance (λₘₐₓ). For aromatic and heterocyclic systems like imidazo[1,2-a]pyrazine, these absorptions are usually due to π → π* and n → π* transitions. The position and intensity of these bands provide information about the extent of conjugation in the molecule. scirp.org
Future Research Directions and Translational Perspectives for 8 Chloro 6 Methylimidazo 1,2 a Pyrazine
Development of Novel Research Probes and Chemical Tools based on the Imidazo[1,2-a]pyrazine (B1224502) Scaffold
The inherent structural features of the imidazo[1,2-a]pyrazine scaffold make it an excellent foundation for the development of sophisticated research probes and chemical tools. The related imidazo[1,2-a]pyridine (B132010) core has been successfully utilized to create fluorescent sensors for detecting metal ions like Fe³⁺ and Hg²⁺ in aqueous environments and within cells. rsc.org This demonstrates the potential of these fused heterocyclic systems to be modified into highly sensitive and selective probes.
Future efforts could focus on synthesizing derivatives of 8-chloro-6-methylimidazo[1,2-a]pyrazine that incorporate fluorophores or other reporter groups. Such tools could be invaluable for:
Target Identification: By attaching photo-affinity labels or clickable handles, these probes could be used to covalently link to their biological targets in complex cellular lysates, facilitating their identification and validation.
Cellular Imaging: Fluorescently tagged versions could allow for real-time visualization of the compound's distribution within cells, providing insights into its subcellular localization and mechanism of action. researchgate.net
Diagnostic Assays: Probes could be designed to detect specific biomarkers or enzymatic activities associated with disease states, forming the basis for novel diagnostic tools.
The development of these chemical tools is a critical step in translating foundational chemical matter into well-understood biological modulators.
Exploration of Undiscovered Biological Targets and Pathways for Imidazo[1,2-a]pyrazine Ligands
The imidazo[1,2-a]pyrazine scaffold is considered a "privileged structure," as its derivatives are known to interact with a diverse array of biological targets. This promiscuity suggests that many potential targets and pathways remain undiscovered.
Known targets for the broader class of imidazo[1,2-a]pyrazines include:
Kinases: Such as Aurora kinases, Nek2, and I-kappa B kinase (IKK). researchgate.netnih.govnih.gov
Viral Proteins: Including the influenza virus nucleoprotein. nih.gov
Enzymes: Such as ectonucleotide pyrophosphatase phosphodiesterase 1 (ENPP1). nih.gov
Ion Channels: Specifically as negative modulators of AMPA receptors associated with TARP γ-8. nih.gov
Future research should employ unbiased screening approaches to uncover novel biological activities. Phenotypic screening, where compounds are tested for their effects on cell behavior without a preconceived target, has already proven successful in identifying anti-influenza activity for this class of compounds. nih.gov Expanding these screens to diverse disease models (e.g., oncology, neurodegeneration, immunology) could reveal unexpected therapeutic applications. Techniques like chemical proteomics and thermal proteome profiling could then be used to deconvolve the specific molecular targets responsible for the observed phenotypes.
| Target Class | Specific Target Example | Potential Therapeutic Area | Reference |
|---|---|---|---|
| Kinase | Aurora Kinase A/B | Oncology | researchgate.net |
| Kinase | Nek2 | Oncology (Gastric Cancer) | nih.gov |
| Viral Protein | Influenza Nucleoprotein (NP) | Infectious Disease | nih.gov |
| Enzyme | ENPP1 | Immuno-oncology | nih.gov |
| Ion Channel Subunit | AMPA Receptor (TARP γ-8) | Neurology (Epilepsy) | nih.gov |
| Kinase | IKK1 / IKK2 | Inflammation | nih.gov |
Application of Advanced Methodologies in High-Throughput Screening for New Research Leads
Identifying novel imidazo[1,2-a]pyrazine-based leads from vast chemical libraries necessitates the use of advanced high-throughput screening (HTS) methodologies. HTS campaigns have been instrumental in the initial discovery of leads from this scaffold, such as modulators of AMPA receptors identified through Ca²⁺ flux assays and antivirals identified via cell-based infection models. nih.govnih.gov
Future screening efforts can be enhanced by:
High-Content Screening (HCS): This approach uses automated microscopy and image analysis to assess multiple cellular parameters simultaneously, providing richer, more detailed data on a compound's effects than traditional HTS.
Collaborative Virtual Screening: As demonstrated with the related imidazo[1,2-a]pyridine scaffold, in silico probing of proprietary libraries from multiple partners can rapidly expand the structure-activity relationship (SAR) data and identify novel chemotypes with improved properties. nih.govresearchgate.net
DNA-Encoded Libraries (DELs): Screening massive libraries where each compound is tagged with a unique DNA barcode allows for the rapid identification of binders to a protein target of interest, significantly accelerating the hit-finding process.
These advanced screening paradigms, combined with the synthetic accessibility of the imidazo[1,2-a]pyrazine core, provide a powerful engine for discovering new research leads. acs.org
Integration of Artificial Intelligence and Machine Learning in Imidazo[1,2-a]pyrazine Design and Discovery Research
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by enabling rapid, data-driven decision-making. For the imidazo[1,2-a]pyrazine scaffold, these computational tools can be applied in several ways.
Computational studies, such as Density Functional Theory (DFT), are already used to understand the electronic properties of related scaffolds. nih.gov This forms the basis for developing more complex AI models. Future applications include:
Predictive Modeling: ML algorithms can be trained on existing SAR data from HTS campaigns to build quantitative structure-activity relationship (QSAR) models. These models can then predict the activity of virtual or un-synthesized imidazo[1,2-a]pyrazine derivatives, helping to prioritize which compounds to synthesize and test.
De Novo Design: Generative AI models can design entirely new imidazo[1,2-a]pyrazine derivatives that are optimized for specific properties, such as high potency against a target and favorable pharmacokinetic profiles.
Target Prediction: AI tools can analyze the chemical structure of a compound like this compound and predict its most likely biological targets, suggesting new avenues for experimental validation.
Integrating AI/ML into the discovery pipeline will reduce the time and cost associated with identifying and optimizing new lead compounds based on this versatile scaffold.
Strategies for Further Structural Optimization to Enhance Research Utility and Potency
The ultimate utility of this compound as a research tool or therapeutic lead depends on rigorous structural optimization. Structure-activity relationship (SAR) studies are central to this process, systematically modifying the scaffold to improve desired properties. researcher.lifedocumentsdelivered.com
Key strategies for optimization include:
Positional Scanning: The imidazo[1,2-a]pyrazine core offers multiple sites for substitution (e.g., C2, C3, C5, C6, C8 positions). Systematic exploration of different functional groups at each position is crucial. For example, studies on related scaffolds have shown that substitutions at the C3 and C8 positions can be critical for activity.
Scaffold Hopping: If the imidazo[1,2-a]pyrazine core presents liabilities (e.g., poor metabolic stability), isosteric replacements can be explored. The successful replacement of an imidazopyrazine core with a pyrazolopyrimidine scaffold in the development of AMPAR modulators highlights the power of this approach to improve pharmacokinetic properties. nih.gov
Structure-Based Design: When the crystal structure of a target protein is available, computational docking and molecular dynamics simulations can guide the design of derivatives that form optimal interactions with the binding site, leading to enhanced potency and selectivity.
| Position of Modification | General Observation | Potential Impact | Reference |
|---|---|---|---|
| C2 Position | Introduction of aryl groups is common and often important for activity. | Potency, Target Recognition | nih.gov |
| C3 Position | Amenable to a wide variety of substitutions, including amino alkyl and amino aryl moieties. | Modulation of Potency and Selectivity | nih.gov |
| C8 Position | Substitution with amino groups can significantly improve properties like antioxidant activity. | Biological Activity, Physicochemical Properties |
Through these iterative cycles of design, synthesis, and testing, the research utility and therapeutic potential of the this compound scaffold can be systematically enhanced.
Q & A
Q. What are the common synthetic routes for 8-chloro-6-methylimidazo[1,2-a]pyrazine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via Pd-catalyzed cross-coupling reactions or acid-catalyzed cyclodehydration. For example, acid-mediated reactions of 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes with o-phenylenediamines yield hybrid structures through double cyclodehydration and aromatization . Optimization involves adjusting catalysts (e.g., DBSA or TFA in toluene/DMSO) and reaction times. Yields improve with stoichiometric control of intermediates and purification via column chromatography .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : To confirm regioselectivity and substituent positions (e.g., coupling constants like for fluorinated analogs) .
- HRMS (ESI-QTOF) : For precise molecular weight validation (e.g., [M + H]+ calcd for C19H11ClF2N3: 354.0604) .
- X-ray crystallography : To resolve structural ambiguities (e.g., CCDC 1919367 for regioisomer confirmation) .
- Thermogravimetric analysis : Measures vaporization enthalpy (e.g., 70.7 ± 1.0 kJ·mol⁻¹ for imidazo[1,2-a]pyrazine derivatives) .
Q. What biological activities have been reported for this compound, and what assays are used to evaluate them?
- Methodological Answer : Reported activities include:
- Hypoglycemic effects : Assessed via blood glucose reduction in insulin-resistant ob/ob mice using receptor binding assays (α2-adrenergic receptor affinity) .
- Anti-inflammatory action : Evaluated in sepsis models using cytokine inhibition assays (e.g., TNF-α/IL-6 suppression) .
- Kinase inhibition : SYK kinase inhibition is measured via IC50 values in enzymatic assays (e.g., GS-9973 for autoimmune diseases) .
Advanced Research Questions
Q. How do structural modifications (e.g., halogenation or aryl substitution) influence the pharmacological activity of imidazo[1,2-a]pyrazine derivatives?
- Methodological Answer :
- Halogenation : Introducing Cl or Br at position 8 enhances α2-adrenergic receptor binding (e.g., 8-chloro derivatives show ) but reduces hypoglycemic potency .
- Aryl substitution : Electron-withdrawing groups (e.g., 4-chlorophenyl) improve photostability and fluorescence intensity for bioimaging . Systematic SAR studies using regioisomeric libraries and in vitro binding assays are critical .
Q. What strategies address regioselectivity challenges in electrophilic substitutions on the imidazo[1,2-a]pyrazine core?
- Methodological Answer : Regioselectivity is controlled via:
- Computational predictions : Electron density maps identify reactive positions (e.g., position 3 for electrophilic attack, position 8 for nucleophilic substitution) .
- Catalytic systems : Pd-catalyzed direct arylation favors C6 substitution, while lanthanide shift reagents clarify NMR assignments for regioisomer differentiation .
Q. How can computational modeling predict receptor-ligand interactions for imidazo[1,2-a]pyrazine derivatives?
- Methodological Answer :
- Docking studies : Molecular dynamics simulations compare conformational energies of derivatives (e.g., 8-(1-piperazinyl) analogs) with reference ligands like mianserin to estimate α2-adrenergic receptor affinity .
- QSAR models : Correlate substituent electronic parameters (Hammett constants) with binding data to prioritize synthetic targets .
Q. How can researchers resolve discrepancies in receptor binding data for imidazo[1,2-a]pyrazine analogs?
- Methodological Answer :
- Orthogonal assays : Validate α2 vs. α1 receptor affinity using [3H]clonidine and [3H]prazosin displacement assays to distinguish off-target effects .
- Isotopic labeling : Hydrogen-deuterium exchange under alkaline conditions identifies protonation sites influencing binding (e.g., H3/H5 exchange in NaOH/DMSO) .
Q. What methods are used to evaluate the photophysical properties of imidazo[1,2-a]pyrazine derivatives for bioimaging applications?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
